3-Aminosalicylamide

Descripción

Contextualization within Salicylamide (B354443) Chemistry

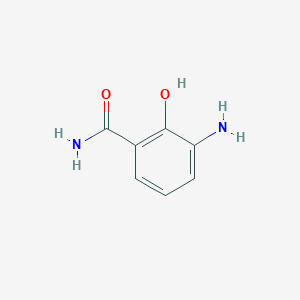

3-Aminosalicylamide is a distinct chemical entity belonging to the salicylamide class of compounds. Salicylamides are fundamentally derivatives of salicylic (B10762653) acid, characterized by a benzene (B151609) ring with a hydroxyl (-OH) group at the 2-position and an amide (-CONH2) group at the 1-position. ontosight.ainih.gov This core structure is the simplest member of this chemical family. nih.gov The defining feature of this compound is the presence of an additional amino (-NH2) group at the 3-position of the benzene ring.

The parent compound, salicylamide, is a non-prescription drug known for its analgesic and antipyretic properties, similar to aspirin. nih.govwikipedia.org The introduction of the amino group at the 3-position in this compound significantly alters the molecule's chemical properties and biological activity, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ailookchem.com The strategic placement of the amino, hydroxyl, and amide groups on the phenyl ring provides multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives. researchgate.netresearchgate.net

Historical Perspectives on Related Chemical Entities

The history of salicylamides is intrinsically linked to the development of salicylates, a class of drugs with ancient roots. The use of salicylate-containing plants for medicinal purposes dates back centuries. wdh.ac.id The active component in willow bark, salicin, was first extracted in the early 19th century. researchgate.net In 1838, Italian chemist Raffaele Piria successfully synthesized the more potent salicylic acid. wikipedia.org

The journey towards acetylsalicylic acid, or aspirin, began in the late 19th century. In 1897, scientists at the pharmaceutical company Bayer began investigating acetylated organic compounds, leading to the synthesis of acetylsalicylic acid by Felix Hoffmann. researchgate.netwikipedia.org Bayer marketed this new compound as Aspirin in 1899. wikipedia.org

The development of salicylamide and its derivatives followed a similar trajectory of modifying the basic salicylic acid structure to enhance its therapeutic properties. wikipedia.org Over time, various derivatives of salicylamide have been synthesized, including ethenzamide, labetalol, and niclosamide, each with distinct applications. wikipedia.org The exploration of aminosalicylamides, such as 4-aminosalicylic acid and mesalazine, further expanded the therapeutic landscape of this chemical class. wikipedia.orgnih.gov this compound itself has emerged as a key building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. lookchem.com

Significance as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that can serve as a ligand for a diverse array of biological targets. researchgate.netnih.gov This concept, first introduced in the late 1980s, has become a powerful strategy in drug discovery. nih.govmdpi.com Privileged structures typically exhibit favorable drug-like properties, making them excellent starting points for the development of new therapeutic agents. mdpi.com

The this compound structure is considered a privileged scaffold due to its versatile binding capabilities and synthetic accessibility. Its structural features allow for the introduction of various substituents, leading to the creation of libraries of compounds with diverse pharmacological activities. researchgate.netbenthamscience.com The presence of the amino, hydroxyl, and amide groups provides opportunities for multiple points of interaction with biological targets, such as enzymes and receptors. researchgate.net

Research has demonstrated that derivatives of salicylamide can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netbenthamscience.com The ability of the salicylamide core to be readily modified makes it a valuable tool for medicinal chemists seeking to design novel compounds with improved efficacy and selectivity. researchgate.nettandfonline.com The use of this compound as a starting material allows researchers to efficiently synthesize and evaluate new chemical entities, accelerating the discovery of potential drug candidates. lookchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGLJFGSFNGDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463992 | |

| Record name | 3-aminosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467231-62-5 | |

| Record name | 3-aminosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminosalicylamide and Analogues

Strategic Precursor Synthesis

The cornerstone of synthesizing 3-aminosalicylamide lies in the efficient preparation of its key precursors, primarily 3-nitrosalicylic acid and its subsequent reduction to aminosalicylates or aminosalicylamides.

Regioselective Nitration Approaches to 3-Nitrosalicylic Acid

The synthesis of 3-nitrosalicylic acid, a crucial intermediate, is most commonly achieved through the nitration of salicylic (B10762653) acid. However, controlling the regioselectivity of this reaction is a significant challenge, as the competing formation of the 5-nitro isomer is often favored. Traditional nitration methods using a mixture of nitric acid and sulfuric acid often result in poor regioselectivity and can lead to vigorous, sometimes violent, reactions.

Over the years, various approaches have been investigated to improve the regioselectivity towards the desired 3-nitro isomer. These methods often involve the use of different nitrating agents and reaction conditions. For instance, using dilute nitric acid or nitric acid in acetic acid has been explored, but these methods still suffer from a lack of control over the isomer ratio. universite-paris-saclay.fr

A notable advancement involves the use of 2-propyl nitrate (B79036) in the presence of sulfuric acid and a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate, in a biphasic system of dichloromethane (B109758) and water. universite-paris-saclay.frpeptide.com This method has been shown to yield a mixture of 3-nitro and 5-nitrosalicylic acids in a ratio of approximately 56:44, representing a significant improvement in favor of the 3-nitro isomer compared to many traditional methods. universite-paris-saclay.frpeptide.com The separation of the 3-nitro and 5-nitro isomers is a critical subsequent step, often accomplished by fractional crystallization of their potassium salts. universite-paris-saclay.frpeptide.com

Another approach to enhance regioselectivity involves the use of metal nitrates. For example, nitration of salicylic acid with calcium nitrate in glacial acetic acid under microwave irradiation has been reported to afford 4-nitrosalicylic acid, highlighting the influence of the reagents on the positional outcome. mdpi.com While not yielding the 3-nitro isomer, this illustrates the ongoing research into controlling the nitration of the salicylic acid scaffold.

A patented method describes an alternative route starting from 5-halosalicylic acids. These are first nitrated to give 5-halo-3-nitrosalicylic acid derivatives. Subsequent catalytic hydrogenation leads to both the reduction of the nitro group and dehalogenation, yielding 3-aminosalicylic acid. commonorganicchemistry.com This multi-step process offers a strategic advantage by circumventing the direct, and often unselective, nitration of salicylic acid.

| Nitration Method | Reagents | Key Features | Product Ratio (3-nitro:5-nitro) |

| Traditional Method | Nitric Acid, Sulfuric Acid | Vigorous reaction, poor regioselectivity. universite-paris-saclay.fr | Varies, often favors 5-nitro isomer. |

| Phase-Transfer Catalysis | 2-Propyl Nitrate, Sulfuric Acid, Tetrabutylammonium hydrogensulfate | Improved regioselectivity for the 3-nitro isomer. universite-paris-saclay.frpeptide.com | ~ 56:44 |

| Halogenated Precursor Route | Nitrating agent on 5-halosalicylic acid | Multi-step but regioselective nitration at the 3-position. commonorganicchemistry.com | Leads specifically to 3-nitro intermediate. |

Reductive Transformation Pathways to Aminosalicylates and Aminosalicylamides

The conversion of the nitro group in 3-nitrosalicylic acid or its esters to an amino group is a critical step in the synthesis of this compound precursors. The most common and efficient method for this transformation is catalytic hydrogenation. commonorganicchemistry.com This reduction is typically carried out using a heterogeneous catalyst in the presence of a hydrogen source.

A variety of catalysts can be employed for this purpose, with palladium on activated carbon (Pd/C) being one of the most frequently used. commonorganicchemistry.com The reaction is generally performed under a hydrogen atmosphere at pressures ranging from 3 to 15 bar, in a suitable solvent such as methanol (B129727) or ethanol. commonorganicchemistry.com This method is highly effective for the reduction of the nitro group without affecting the carboxylic acid or hydroxyl functionalities of the salicylic acid backbone.

Other catalytic systems have also been explored. For instance, bimetallic catalysts, such as cobalt-nickel nanoparticles supported on carbon (CoNi@C), have shown high activity and chemoselectivity for the hydrogenation of 3-nitrosalicylic acid to 3-aminosalicylic acid, with selectivities greater than 97%. researchgate.net The synergistic effect between the two metals is believed to be responsible for the enhanced catalytic performance. researchgate.net

The reduction can also be performed on esters of 3-nitrosalicylic acid, such as methyl 3-nitrosalicylate. Photocatalytic methods have been investigated for the reduction of related nitrosalicylate esters. For example, photoexcited titanium dioxide (TiO2) has been shown to catalyze the selective reduction of 5-nitrosalicylic acid methyl ester to the corresponding aniline (B41778) derivative in a mixture of acetonitrile (B52724) and 2-propanol under visible light irradiation. mdpi.com While demonstrated on the 5-nitro isomer, this approach highlights the potential of photocatalysis for the selective reduction of nitroarenes under mild conditions.

The choice of the reductive pathway can be influenced by the presence of other functional groups in the molecule. For instance, in the case of 3,5-dinitrosalicylamide, selective reduction of one nitro group over the other can be challenging. However, reports suggest that the reduction of 3,5-dinitrosalicylamide with iron in the presence of hydrochloric acid can lead to the formation of 3-amino-5-nitrosalicylamide, indicating that under specific conditions, regioselective reduction of dinitro compounds is achievable. organic-chemistry.org

| Reduction Method | Substrate | Catalyst/Reagents | Key Features |

| Catalytic Hydrogenation | 3-Nitrosalicylic Acid | Palladium on Carbon (Pd/C), H₂ | High efficiency and selectivity for the amino group. commonorganicchemistry.com |

| Bimetallic Catalysis | 3-Nitrosalicylic Acid | CoNi@C Nanoparticles, H₂ | High activity and chemoselectivity (>97%). researchgate.net |

| Photocatalysis | 5-Nitrosalicylic Acid Methyl Ester | TiO₂, Acetonitrile/2-Propanol, Light | Selective reduction under mild conditions. mdpi.com |

| Chemical Reduction | 3,5-Dinitrosalicylamide | Iron, Hydrochloric Acid | Selective reduction of one nitro group. organic-chemistry.org |

Amide Bond Formation in Salicylamide (B354443) Scaffolds

The formation of the amide bond is the final key step in the synthesis of this compound and its analogues. This can be achieved through various amidation techniques, including the use of coupling reagents and multicomponent reactions.

Optimized Amidation Techniques

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated using a coupling reagent. A wide array of coupling reagents, originally developed for peptide synthesis, can be effectively applied to the synthesis of salicylamides.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comcommonorganicchemistry.com The use of EDC/HOBt is a prevalent method for coupling amines to carboxylic acids. commonorganicchemistry.com

More advanced and efficient coupling reagents include aminium/uronium and phosphonium (B103445) salts. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency and rapid reaction times. universite-paris-saclay.frcommonorganicchemistry.com HATU, in particular, is often considered a superior reagent, especially for sterically hindered substrates, as it forms a highly reactive OAt-ester. commonorganicchemistry.comchemicalbook.com The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the amine. commonorganicchemistry.com

The choice of solvent and base is also crucial for optimizing the amidation reaction. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used. commonorganicchemistry.com A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine component. commonorganicchemistry.comyoutube.com

| Coupling Reagent | Class | Key Features |

| EDC/HOBt | Carbodiimide/Additive | Widely used, cost-effective, good for general amide bond formation. commonorganicchemistry.com |

| HATU | Aminium Salt | Highly efficient, fast reaction times, suitable for difficult couplings. commonorganicchemistry.comchemicalbook.com |

| HBTU | Aminium Salt | Efficient coupling reagent with minimal racemization. universite-paris-saclay.fr |

| PyBOP | Phosphonium Salt | High coupling rates, minimal side reactions. youtube.com |

Application of Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules. rsc.orgresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and is particularly well-suited for the synthesis of α-acylamino amide derivatives. chemicalbook.comorganic-chemistry.org

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. chemicalbook.com This reaction can be adapted for the synthesis of this compound analogues by using a salicylaldehyde (B1680747) derivative as the aldehyde component. For instance, a 3-aminosalicylaldehyde could potentially be used as the aldehyde, with the amino group participating in the reaction or being protected. Alternatively, a salicylaldehyde can be used, and the resulting Ugi product can be further modified.

A study on the Ugi reaction using 2-hydroxybenzaldehyde (salicylaldehyde) has shown that the outcome of the reaction can be influenced by the substituents on the aldehyde. researchgate.net The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step, making it a powerful tool for generating libraries of compounds for screening purposes. frontiersin.org

Post-Ugi modifications are a common strategy to further increase the structural diversity of the products. frontiersin.orgillinois.edu The initial Ugi adduct, which is a linear bis-amide, can undergo subsequent intramolecular cyclization reactions to form a wide variety of heterocyclic scaffolds. frontiersin.org This approach, often termed Ugi/post-condensation transformation, provides access to complex molecular architectures that would be difficult to synthesize using traditional linear methods. core.ac.uk For example, Ugi adducts can be designed to undergo cyclization to form lactams, piperazines, or other heterocyclic systems. frontiersin.org

Diversification Strategies for this compound Derivatives

Once the this compound core is synthesized, a variety of diversification strategies can be employed to generate a library of analogues. These strategies primarily focus on the functionalization of the free amino group.

N-Acylation: The amino group of this compound can be readily acylated using a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents. mdpi.commdpi.com This allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex moieties. The synthesis of N-acyl amino acids is a well-established field, and these methods can be directly applied to this compound. mdpi.com For example, reaction with an acyl chloride in the presence of a base like triethylamine or pyridine (B92270) is a common method for N-acylation. mychemblog.com

N-Alkylation: The amino group can also be alkylated to introduce different alkyl groups. Reductive amination is a common method for N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. researchgate.net Another approach involves the direct alkylation of the amine with an alkyl halide, although this can sometimes lead to over-alkylation. More advanced methods for selective N-alkylation of amino acids have also been developed. brieflands.com

Formation of Heterocyclic Derivatives: The this compound scaffold provides a versatile platform for the synthesis of various heterocyclic systems. The presence of the amino, hydroxyl, and amide functionalities allows for a range of intramolecular cyclization reactions.

Quinazolinones: Quinazolinone derivatives can be synthesized from anthranilic acid (2-aminobenzoic acid) derivatives. researchgate.netikm.org.my By analogy, this compound could potentially be used as a starting material to synthesize substituted quinazolinones. For example, reaction with an appropriate one-carbon source could lead to the formation of a pyrimidine (B1678525) ring fused to the benzene (B151609) ring of the salicylamide. A common method involves the reaction of an anthranilic acid derivative with an acyl chloride followed by cyclization. ikm.org.my

Benzoxazines: 1,3-Benzoxazine derivatives can be synthesized through the cyclization of a phenol, an amine, and formaldehyde (B43269) (a Mannich-type reaction). rsc.org The this compound contains both a phenolic hydroxyl group and an amino group, making it a potential precursor for the synthesis of benzoxazine (B1645224) derivatives through appropriate cyclization strategies. For instance, palladium-catalyzed direct cyclization of N-acyl-o-alkynylanilines is a known method for synthesizing 1,3-benzoxazines. rsc.org

These diversification strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

| Diversification Strategy | Reagents/Conditions | Resulting Structure |

| N-Acylation | Acyl chlorides, Activated carboxylic acids (e.g., with HATU, EDC) | N-Acyl-3-aminosalicylamides mdpi.commdpi.com |

| N-Alkylation | Alkyl halides, Aldehydes/ketones with reducing agents | N-Alkyl-3-aminosalicylamides researchgate.net |

| Quinazolinone Formation | Acyl chlorides, Formamide, etc. | Fused quinazolinone ring system researchgate.netikm.org.my |

| Benzoxazine Formation | Formaldehyde, Catalysts (e.g., Palladium) | Fused benzoxazine ring system rsc.org |

N-Substitution Chemistry

The amide group of the salicylamide scaffold is a key site for synthetic modification. N-substitution allows for the introduction of a wide variety of chemical moieties, which can significantly influence the molecule's physicochemical properties and biological interactions. The synthesis of N-substituted salicylamides is typically achieved through the condensation of a salicylic acid derivative with a primary or secondary amine.

Common synthetic methods include:

Acyl Chloride Method : Reacting a functionalized salicyl-acyl chloride, such as 5-nitrosalicoyl chloride, with a diverse range of amines like 3-amino-2-oxazolidone, 4-aminophenazone, and 2-aminopyridine (B139424) yields the corresponding N-substituted salicylamides. nih.gov

Direct Amidation : The direct reaction between salicylic acid and an amine can be promoted by a coupling agent or dehydrating agent like phosphorus trichloride. researchgate.net This method has been used to synthesize various N-substituted aromatic amides from primary amines. researchgate.net

Fusion Method : Some N-heterocyclic salicylamide derivatives have been prepared by the direct fusion of phenyl salicylate (B1505791) with heterocyclic amines at high temperatures. nih.gov

The choice of the N-substituent is critical, as it has been shown to be important for the biological activity of the resulting analogues. rsc.org For example, introducing a 2,2-diphenylethyl group on the amide nitrogen of salicylamide led to selective inhibition of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. rsc.org

Table 1: Examples of Reagents for N-Substitution of Salicylamide Derivatives

| Starting Salicylamide Derivative | Amine Reagent | Resulting N-Substituted Product Type | Reference |

|---|---|---|---|

| 5-Nitrosalicoyl chloride | 3-Amino-2-oxazolidone | N-substituted 5-nitrosalicylamide | nih.gov |

| 5-Nitrosalicoyl chloride | 4-Aminophenazone | N-substituted 5-nitrosalicylamide | nih.gov |

| Phenyl salicylate | Heterocyclic amines | N-heterocyclic salicylamide | nih.gov |

| Salicylic acid | Primary aromatic amines | N-aryl salicylamide | researchgate.net |

| 2-Hydroxy-N-(2-phenylethyl)benzamide | 2,2-Diphenylethylamine (conceptual) | N-(2,2-diphenylethyl)salicylamide | rsc.org |

Aromatic Ring Functionalization on the Salicylamide Core

Functionalization of the aromatic ring of the salicylamide core is a fundamental strategy for creating analogues. This is primarily achieved through electrophilic aromatic substitution (EAS) reactions, where the existing hydroxyl and amide groups direct the position of new substituents. edubirdie.com

The hydroxyl group is a strong ortho-, para-directing activator, while the amide group is a meta-deactivating group. edubirdie.com In EAS reactions, the most strongly activating substituent typically governs the regioselectivity of the substitution. edubirdie.com

Key functionalization reactions include:

Iodination : The iodination of salicylamide is a well-studied EAS reaction. edubirdie.combrainly.comechemi.comacs.org An electrophilic iodine species (I+), often generated in situ from sodium iodide and an oxidizing agent like sodium hypochlorite (B82951) (bleach), attacks the electron-rich aromatic ring. echemi.comacs.orgprezi.com The reaction predominantly yields 5-iodosalicylamide, the para-substituted product, due to the directing effect of the hydroxyl group and reduced steric hindrance compared to the ortho positions. brainly.com The resulting aryl iodides are valuable intermediates for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). echemi.com

Nitration : Nitration of salicylic acid is a crucial step in the synthesis of this compound itself, as the nitro group can be subsequently reduced to an amine. This reaction exemplifies the introduction of a key functional group onto the aromatic ring.

Mannich Reaction : Electrophilic substitution with iminium ions in the Mannich reaction can be used to introduce aminomethyl groups onto the salicylamide ring, affording C-Mannich bases. mdpi.com

Table 2: Common Aromatic Ring Functionalization Reactions on Salicylamide

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Iodination | NaI, NaClO (Bleach) | C5 (para to -OH) | 5-Iodosalicylamide | brainly.comacs.org |

| Iodination | Iodine Monochloride (ICl) | C5 (para to -OH) | 5-Iodosalicylamide | echemi.com |

| Mannich Reaction | Formaldehyde, Diethylamine | C5 | C-Mannich base | mdpi.com |

Rational Design and Synthesis of Hybrid Molecules

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. researchgate.net This approach aims to develop agents with multi-target activity or improved properties. The salicylamide scaffold is a valuable component in the design of such hybrids. nih.govumich.edu

The rational design process involves identifying pharmacophores with known biological activities and linking them, often via a biodegradable spacer, to a salicylamide core. nih.gov This strategy has been employed to create novel compounds with potential applications in various therapeutic areas.

Examples of salicylamide-based hybrid molecules include:

Sulphonamide Hybrids : Researchers have designed co-drugs by hybridizing a sulphonamide scaffold with a salicylamide pharmacophore through an azo linkage. nih.gov This was based on the rationale of combining the properties of sulphonamides and salicylamides to create a monotherapy that could target both bacterial components and subsequent inflammatory processes. nih.gov

Thiazolinone Hybrids : In another example, 5-aminosalicylamide has been hybridized with 4-thiazolinone moieties. researchgate.net This work combined two chemical entities known to have anti-cancer activities into a single framework. researchgate.net

Tacrine (B349632) Hybrids : Conjugates of the cholinesterase inhibitor tacrine and salicylamide have been synthesized as potential multifunctional agents for Alzheimer's disease. umich.edu The salicylamide portion was included for its antioxidant and metal-chelating properties. umich.edu

The synthesis of these hybrids involves multi-step sequences where the individual components are prepared and then coupled together. umich.edumdpi.com

Table 3: Examples of Rationally Designed Salicylamide Hybrid Molecules

| Salicylamide Moiety | Hybridized Pharmacophore | Linker Type | Intended Target/Rationale | Reference |

|---|---|---|---|---|

| Salicylamide | Sulphonamide | Azo (-N=N-) | Dual inhibition of COX-2 and DHPS | nih.gov |

| 5-Aminosalicylamide | 4-Thiazolinone | Amide / Ester | Multi-target anticancer agents | researchgate.net |

| Salicylamide | Tacrine | Alkylene chain | Multi-target agents for Alzheimer's Disease | umich.edu |

| Salicylamide | 1,3,4-Oxadiazole | Chloroacetyl | Antibacterial agents | mdpi.com |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of single-enantiomer compounds is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers. While specific examples detailing the stereoselective synthesis of this compound are not abundant, the synthesis of chiral analogues containing its key structural features relies on well-established methodologies in asymmetric synthesis. beilstein-journals.org These strategies allow for the precise control of the three-dimensional arrangement of atoms.

Key strategies for the stereoselective synthesis of chiral analogues include:

Asymmetric Catalysis : This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation : Chiral nickel catalysts have been successfully used for the asymmetric hydrogenation of ketimino esters to produce chiral α-amino acid derivatives with excellent enantioselectivity (up to >99% ee). rsc.org

Copper(I)-Catalyzed Addition : Chiral copper(I) complexes can catalyze the asymmetric α-addition of ketimines to aldimines, providing access to chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov

Chiral Phosphoric Acid Catalysis : Chiral phosphoric acids have been used to catalyze heterodimerization reactions, enabling the formation of products with high enantioselectivity. ifremer.frrsc.org

Chiral Auxiliaries : A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. This strategy has been used in the synthesis of fluorinated amino acids using chiral Ni(II) complexes derived from a chiral amino acid. beilstein-journals.org

Substrate-Controlled Diastereoselective Reactions : In this method, an existing stereocenter in the starting material directs the formation of a new stereocenter. A convergent synthesis of chiral cyclohexylamine (B46788) derivatives has been achieved through the diastereoselective reduction of a ketone to an alcohol, which is then converted to the amine. beilstein-journals.org

Chiral Pool Synthesis : This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids or terpenes) as starting materials. frontiersin.org

These established methods can be applied to generate chiral building blocks, such as chiral amines or acids, which can then be coupled with a suitably functionalized salicylamide core to produce a wide range of chiral this compound analogues.

Table 4: Methodologies for Stereoselective Synthesis of Chiral Analogues

| Synthetic Strategy | Method Example | Type of Chiral Product | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Ni-catalyzed asymmetric hydrogenation of ketimines | Chiral α-amino acid derivatives | rsc.org |

| Asymmetric Catalysis | Cu(I)-catalyzed asymmetric addition to imines | Chiral anti-1,2-diamine derivatives | nih.gov |

| Asymmetric Catalysis | Chiral phosphoric acid-catalyzed heterodimerization | Enantioenriched tricyclic azacyclic carboxamides | ifremer.fr |

| Chiral Auxiliaries | Alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base | Fluorinated α-amino acids | beilstein-journals.org |

| Substrate Control | Diastereoselective reduction of a ketone | Chiral cis- and trans-3-arylcyclohexylamines | beilstein-journals.org |

Structure Activity Relationship Sar Investigations of 3 Aminosalicylamide Derivatives

Positional and Substituent Effects on Biological Potency

Influence of N-Substituent Stereoelectronic Properties

The substituent attached to the amide nitrogen of the 3-aminosalicylamide core plays a pivotal role in determining biological activity. Research on a rare class of natural products, the neoantimycins, has identified the N-formyl-3-aminosalicylamide moiety as a crucial pharmacophore for potent inhibition of oncogenic K-Ras. scbt.comnpatlas.orgnih.gov

The N-formyl group is critical for activity. SAR studies comparing natural products containing this feature have demonstrated its necessity. For instance, neoantimycins, which possess the N-formyl-3-aminosalicylamide group, are potent inhibitors of K-Ras plasma membrane localization with IC₅₀ values in the low nanomolar range (3–10 nM). nih.gov The formyl group's specific stereoelectronic properties—its small size, planarity, and capacity for hydrogen bonding—are key to its function. The removal or replacement of this group leads to a significant loss of activity, highlighting its importance as a key pharmacophoric element. scbt.comnpatlas.org

Impact of Aromatic Substitution Patterns on Activity Profiles

The substitution pattern on the aromatic ring of the salicylamide (B354443) is another critical determinant of biological activity. The relative positions of the hydroxyl, amino, and amide groups define the core pharmacophore and its interaction with biological targets. The 3-amino-2-hydroxy arrangement is a specific feature of the potent neoantimycins. acs.org

SAR investigations have underscored the importance of the intact N-formyl-3-aminosalicylamide moiety for potent K-Ras inhibition. scbt.com A study comparing neoantimycins with related compounds like antimycins, respirantin, and a synthetic benzoxazolone analog demonstrated that modifications to this core structure were detrimental to activity. nih.gov The benzoxazolone analog, where the ortho-hydroxyl and amino groups are cyclized, was inactive, confirming that the free hydroxyl and N-formylamino groups are essential for the observed biological effect. scbt.comacs.org

While direct, comprehensive SAR studies comparing isomeric aminosalicylamides (e.g., 3-amino vs. 5-amino) are not extensively documented in the context of K-Ras inhibition, studies on other targets have shown that the position of the amino group drastically alters the activity profile. For example, derivatives of 5-aminosalicylamide have been widely explored as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net This suggests that the specific arrangement of functional groups on the aromatic ring is crucial for targeting different biological pathways.

Conformational Flexibilities and Rigidities of Linkers in Hybrid Structures

Many biologically active molecules are hybrid structures where a pharmacophore is connected to another molecular entity via a linker. The conformational properties of this linker can significantly impact potency by influencing the molecule's ability to adopt the optimal orientation for binding to its target.

In the case of neoantimycins, the this compound pharmacophore is attached to a large, 15-membered depsipeptide macrocycle. acs.org This macrocycle acts as a complex scaffold or "linker" that presents the N-formyl-3-aminosalicylamide moiety in a specific conformation. The inherent rigidity and conformational preferences of this large ring are believed to be crucial for the high-affinity binding to the biological target. The comparison between the 15-membered ring neoantimycins and the smaller, ring-contracted antimycins provides insight into how the macrocycle's structure and flexibility influence activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. najah.edu While specific QSAR models focused solely on this compound derivatives are not widely published, numerous studies on broader classes of salicylamides illustrate the principles and utility of this approach. nih.govresearchgate.netnih.gov

QSAR models for salicylamide derivatives have been developed to predict activities such as antitubercular and anticancer effects. najah.edunih.gov These models typically use a range of calculated molecular descriptors to represent the chemical structures, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: Like molecular volume, surface area, and principal moments of inertia, which quantify the size and shape of the molecule.

Hydrophobicity Descriptors: Often represented by LogP, which measures the compound's partitioning between lipid and aqueous phases.

A typical QSAR study involves developing a linear or non-linear equation that links these descriptors to a measured biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀). For example, a QSAR model for a series of salicylamide derivatives might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position enhance biological activity. These models are validated statistically to ensure their robustness and predictive power. nih.govnih.gov

Illustrative Data for a Hypothetical QSAR Model of Salicylamide Derivatives

| Compound ID | Substituent (R) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Predicted Activity (pIC₅₀) |

| 1 | -H | 2.1 | 0.00 | 5.4 |

| 2 | -Cl | 2.8 | 0.23 | 6.1 |

| 3 | -CH₃ | 2.6 | -0.17 | 5.8 |

| 4 | -NO₂ | 1.9 | 0.78 | 6.5 |

| 5 | -OCH₃ | 2.0 | -0.27 | 5.7 |

This table is for illustrative purposes only and does not represent real experimental data for this compound.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the K-Ras inhibitory activity of the natural products discussed here, the key pharmacophore has been unequivocally identified as the N-formyl-3-aminosalicylamide moiety. scbt.comnpatlas.orgnih.gov

The essential features of this pharmacophore are:

Aromatic Ring: Provides a rigid scaffold for the correct spatial arrangement of other functional groups and can engage in π-stacking interactions with the target protein.

Ortho-Hydroxyl Group: Acts as a critical hydrogen bond donor and/or acceptor, and its position relative to the amide is crucial.

Amide Group: Functions as a central linking unit and can participate in hydrogen bonding.

3-Amino Group: The position of this group on the ring is a defining feature of this specific pharmacophore.

N-Formyl Group: This N-acyl substituent is indispensable for activity, likely involved in key hydrogen bonding or steric interactions within the binding pocket. Its small size and electronic properties appear to be optimal. scbt.comnpatlas.org

SAR studies have confirmed that the absence or modification of any of these elements leads to a dramatic decrease or complete loss of K-Ras inhibitory activity. scbt.comacs.org The comparison of the highly active neoantimycin (B15521) with its inactive synthetic benzoxazolone analog, which locks the hydroxyl and amino groups into a ring, provides strong evidence for the necessity of these free functional groups in their specific conformation. scbt.com

Mechanistic Elucidation of Biological Activities of 3 Aminosalicylamide Analogues

Enzyme Inhibition Pathways

The therapeutic potential of 3-aminosalicylamide analogues is rooted in their ability to interact with and inhibit various key enzymes involved in pathological processes. By targeting specific enzymatic pathways, these compounds can modulate cellular signaling and metabolic routes, leading to anti-inflammatory, anti-cancer, and other biological effects. The following sections detail the mechanisms through which these analogues exert their inhibitory functions on several critical enzyme families.

Analogues of this compound have been investigated as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These two enzymes are critical in the metabolism of arachidonic acid, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) (via COX) and leukotrienes (via 5-LOX). nih.govmdpi.com The simultaneous inhibition of both pathways is a rational approach for developing potent anti-inflammatory agents with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.gov

The mechanism of action involves the salicylamide (B354443) scaffold interacting with the active sites of these enzymes. For COX-2, the larger and more flexible active site pocket can accommodate the salicylamide derivatives, leading to selective inhibition over the COX-1 isoform. ecotoxcentre.ch This selectivity is advantageous as COX-1 is involved in "housekeeping" functions, such as protecting the gastrointestinal lining. ecotoxcentre.chmdpi.com Studies on N-substituted 5-aminosalicylamides have demonstrated that these compounds can achieve significant dual inhibition of COX-2 and 5-LOX. wikipedia.org For instance, certain synthesized derivatives showed potent COX-2 inhibition with IC₅₀ values comparable to the selective COX-2 inhibitor celecoxib, while also exhibiting superior 5-LOX inhibitory activity relative to the known 5-LOX inhibitor zileuton. wikipedia.org Molecular docking studies suggest that these compounds bind effectively within the active sites of both COX-2 and 5-LOX enzymes, rationalizing their dual inhibitory function. wikipedia.org

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀, µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 34 | COX-2 | 0.10 | 135 | wikipedia.org |

| Compound 35 | COX-2 | 0.10 | 145 | wikipedia.org |

| Celecoxib (Reference) | COX-2 | 0.049 | 308.16 | wikipedia.org |

| Indomethacin (Reference) | COX-2 | 0.51 | 0.08 | wikipedia.org |

| Compound 16 | 5-LOX | 3.41 | N/A | wikipedia.org |

| Zileuton (Reference) | 5-LOX | 15.6 | N/A | wikipedia.org |

The salicylamide pharmacophore is a key structural element in compounds designed to modulate the activity of protein tyrosine kinases, which are crucial regulators of cell growth, proliferation, and differentiation. scielo.org.conih.gov Dysregulation of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Syk is implicated in various cancers and inflammatory disorders. nih.govresearchgate.net

A series of N-alkylamide analogues based on the lavendustin A pharmacophore, which incorporates a salicylamide-like structure, have been synthesized and evaluated for their inhibitory effects. nih.govresearchgate.net These compounds were tested for their ability to inhibit both EGFR and Syk in cell-free systems. nih.gov The mechanism involves the analogue binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on substrate proteins and thereby blocking downstream signaling pathways. nih.gov While several of these analogues were effective inhibitors of both kinases, further investigation suggested their cytotoxic effects in cancer cells might also involve other mechanisms, such as the inhibition of tubulin polymerization. nih.govresearchgate.net This indicates a polypharmacological profile for some of these compounds. ecotoxcentre.ch

| Compound | Target Kinase | Inhibitory Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Lavendustin A Analogue (15b) | EGFR | > 0.5 | |

| Lavendustin A Analogue (Group B) | EGFR | 0.004 - 0.015 | |

| Lavendustin A Analogue (Group C) | EGFR | 0.004 - 0.015 | |

| Lavendustin A Analogue | Syk | 5 µg/mL | nih.gov |

Dihydropteroate synthase (DHPS) is a critical enzyme in the microbial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids. This pathway is absent in higher eukaryotes, making DHPS an attractive target for antimicrobial agents like sulfonamides. The mechanism of sulfonamides involves acting as competitive inhibitors that mimic the natural substrate, para-aminobenzoic acid (pABA).

Researchers have designed hybrid molecules that combine the salicylamide pharmacophore, known for its COX-2 inhibitory effects, with a sulfonamide moiety to create agents with dual anti-inflammatory and antibacterial properties. In these hybrid compounds, the sulfonamide part targets DHPS. It competes with pABA for binding to the enzyme's active site. This binding prevents the condensation of pABA with dihydropterin pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate and disrupting the folate synthesis pathway, which ultimately exerts a bacteriostatic effect. Structural studies have shown that sulfonamides can be sterically blocked by resistance mutations, emphasizing the need for new inhibitors that fit strictly within the substrate's binding volume.

Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine (B1216132), playing a crucial role in cholinergic neurotransmission. Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

Salicylamide derivatives have been developed as multifunctional agents for potential Alzheimer's disease treatment, with AChE inhibition being a key activity. Specifically, conjugates of the known AChE inhibitor tacrine (B349632) with salicylamide derivatives have been synthesized and evaluated. ecotoxcentre.ch These hybrid molecules act as potent, reversible, mixed-type inhibitors of AChE. ecotoxcentre.ch The inhibitory mechanism involves a dual binding mode: the tacrine portion of the conjugate interacts with the catalytic anionic site (CAS) deep within the active site gorge of the enzyme, while the salicylamide moiety can bind to the peripheral anionic site (PAS) near the entrance of the gorge. ecotoxcentre.ch This dual-site interaction not only blocks the active site but can also interfere with the role of the PAS in the AChE-induced aggregation of β-amyloid, another hallmark of Alzheimer's disease. scielo.org.co The length of the spacer linking the two fragments can influence inhibitory potency, with longer spacers often leading to increased AChE inhibition. ecotoxcentre.ch

| Compound | AChE IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Salicylimine Conjugate (10c) | 0.0826 | Mixed-type, Reversible | ecotoxcentre.ch |

| Salicylamide Conjugate (5c) | - | - | ecotoxcentre.ch |

| Salicylamide Derivative (15b) | 15.2 (EeAChE) | Selective AChE inhibitor | |

| Tacrine (Reference) | - | Reversible | ecotoxcentre.ch |

Modulation of Protein-Protein Interactions

Beyond direct enzyme inhibition, this compound analogues can exert biological effects by interfering with crucial protein-protein interactions. This mechanism disrupts signaling cascades that are dependent on the formation of specific protein complexes, offering an alternative strategy for therapeutic intervention, particularly in oncology.

The Ras family of small GTPases, particularly K-Ras, are key molecular switches that regulate cell growth and proliferation. scielo.org.co Oncogenic mutations in K-Ras are prevalent in many aggressive cancers. For K-Ras to function and activate downstream signaling pathways, it must first be localized to the inner surface of the plasma membrane. scielo.org.co Therefore, preventing this membrane association is a viable therapeutic strategy to block its oncogenic activity. scielo.org.co

A unique N-formyl amino-salicylamide pharmacophore has been identified as a potent inhibitor of oncogenic K-Ras plasma membrane localization. scielo.org.co This pharmacophore is found in a rare class of natural products, including the neoantimycins, antimycins, and respirantin, which are produced by Streptomyces species. scielo.org.co Bioassay-guided fractionation of microbial extracts led to the identification of these compounds as exceptionally potent inhibitors of K-Ras membrane association. scielo.org.co The mechanism involves the salicylamide-containing molecule interfering with the processes that tether K-Ras to the plasma membrane, causing the mislocalization of the oncoprotein and thereby abrogating its signaling functions. scielo.org.co Structure-activity relationship (SAR) studies have confirmed that the N-formyl amino-salicylamide moiety is critical for this activity.

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| Neoantimycin (B15521) | 3 - 10 | scielo.org.co |

| Neoantimycin F | 3 - 10 | scielo.org.co |

| Neoantimycin G | 3 - 10 | scielo.org.co |

| Neoantimycin H | 3 - 10 | scielo.org.co |

| Antimycin A2a | Potent inhibitor | |

| Antimycin A4a | Potent inhibitor | |

| Respirantin | Potent inhibitor |

Molecular Interactions with Nucleic Acids (e.g., DNA Gyrase)

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit contains the ATP-binding site that drives the enzyme's conformational changes. mdpi.comcreative-diagnostics.com The mechanism of action involves the passage of a segment of DNA (T-segment) through a transient double-stranded break in another segment (G-segment). elifesciences.orgresearchgate.net This process is facilitated by three "gates": the N-gate, the DNA-gate, and the C-gate. elifesciences.org

Some analogues of this compound have been investigated for their potential to interact with and inhibit DNA gyrase. This inhibition is often mediated through a water-metal ion bridge, where a magnesium ion chelates the drug and interacts with specific amino acid residues in the GyrA subunit, such as Ser83 and Asp87. mdpi.comcreative-diagnostics.com This interaction stabilizes the DNA-gyrase cleavage complex, preventing the re-ligation of the DNA strands and ultimately inhibiting bacterial replication. creative-diagnostics.com Mutations in the quinolone resistance-determining region (QRDR) of the GyrA subunit can disrupt this binding and lead to drug resistance. nih.govcreative-diagnostics.com

Cellular Pathway Perturbation

Apoptosis Induction Mechanisms

Several studies have demonstrated that this compound analogues can induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.netx-mol.net The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. For instance, certain N-substituted-5-[(2,5-dihydroxybenzyl)amino]salicylamides have been shown to induce apoptosis in various cancer cell lines. researchgate.net The process is often characterized by DNA fragmentation and the activation of caspases, which are proteases that execute the apoptotic program. researchgate.netnih.gov

One study on new 5-aminosalicylamide-4-thiazolinone hybrids revealed that the most potent compounds induced apoptosis in HeLa cells. researchgate.net Similarly, a series of N-alkylamide analogues of the lavendustin A pharmacophore were found to trigger apoptosis in human cancer cell cultures. researchgate.net The apoptotic pathway can be initiated through various signals, including DNA damage. researchgate.net Some analogues have been shown to cause DNA damage, which in turn activates the apoptotic cascade. researchgate.net The activation of caspase-3, a key executioner caspase, has been observed in response to treatment with certain coumarin-pyridine hybrids, which share some structural similarities with salicylamide derivatives. x-mol.net

Cell Cycle Arrest Phenomena

In addition to inducing apoptosis, this compound analogues can also cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.netresearchgate.netx-mol.net The cell cycle is a series of events that leads to cell division and replication. By halting the cell cycle at specific checkpoints, these compounds can inhibit tumor growth.

For example, N-substituted-5-[(2,5-dihydroxybenzyl)amino]salicylamides were found to cause cell cycle arrest at different phases in the NCI-H522 non-small cell lung cancer cell line. researchgate.netnih.gov Two specific compounds, HH3 and HH13, were shown to arrest the cell cycle in the G2/M phase in sensitive cancer cells. researchgate.netresearchgate.net Similarly, new 5-aminosalicylamide-4-thiazolinone hybrids have been reported to act through cell-cycle arrest. researchgate.net Flow cytometry analysis of HeLa cells treated with one such hybrid, compound 24b, showed arrest at the G0/G1 and S phases, with a reduction in the percentage of cells in the G2/M phase. researchgate.net

| Compound Class | Cell Line | Effect | Reference |

| N-substituted-5-[(2,5-dihydroxybenzyl)amino]salicylamides | NCI-H522 | Cell cycle arrest at various phases | researchgate.netnih.gov |

| HH3 and HH13 | Sensitive cancer cells | G2/M phase arrest | researchgate.netresearchgate.net |

| 5-aminosalicylamide-4-thiazolinone hybrids (e.g., 24b) | HeLa | G0/G1 and S phase arrest | researchgate.net |

Anti-Aggregation Mechanisms (e.g., Amyloid-beta Aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. frontiersin.orgmdpi.com These peptides, particularly the Aβ1-42 isoform, self-assemble into soluble oligomers, protofibrils, and insoluble fibrils, which form the characteristic senile plaques found in the brains of Alzheimer's patients. mdpi.comfrontiersin.org The soluble oligomers are considered the most neurotoxic species. mdpi.com

While direct studies on this compound analogues and Aβ aggregation are limited, the general principle of inhibiting peptide aggregation is a key therapeutic strategy. This can be achieved by small molecules that interact with Aβ monomers or oligomers, preventing their further assembly into toxic aggregates. peerj.com For instance, certain peptides derived from the Aβ sequence itself, such as KLVFF, have been shown to inhibit fibril formation. peerj.com The development of small molecules that can mimic this inhibitory effect is an active area of research. The potential for this compound analogues to interfere with the protein-protein interactions that drive Aβ aggregation warrants further investigation.

Antiviral Mechanisms of Action (e.g., Hepatitis B Virus Replication Inhibition)

The hepatitis B virus (HBV) is a major cause of chronic liver disease. nih.gov Current antiviral therapies for HBV primarily involve nucleoside/nucleotide analogues (NAs) and interferons. frontiersin.orgapub.kr NAs, such as lamivudine (B182088) (LMV) and tenofovir, act by inhibiting the viral reverse transcriptase, an enzyme essential for HBV DNA replication. apub.krdrugbank.com They are incorporated into the growing viral DNA chain, causing premature chain termination. apub.kr

While specific research on the antiviral mechanisms of this compound analogues against HBV is not extensively documented in the provided results, the general strategies for inhibiting HBV replication offer a framework for their potential action. Non-nucleosidic inhibitors can also target the viral replication process. For example, some compounds have been shown to inhibit HBV by inducing the depletion of nucleocapsids, which are essential for packaging the viral genome. nih.gov Another potential mechanism is the modulation of host factors that the virus relies on for replication. For instance, some antiviral agents have been found to upregulate interleukin-6 (IL-6), which in turn inhibits HBV replication. frontiersin.org The ability of this compound analogues to interfere with these or other viral or host processes could be a promising avenue for the development of new anti-HBV agents.

Computational Chemistry and Molecular Modeling of 3 Aminosalicylamide Compounds

Advanced Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands, such as 3-aminosalicylamide derivatives, to their protein targets.

Molecular docking studies have been instrumental in elucidating the binding interactions of salicylamide (B354443) and salicylic (B10762653) acid derivatives, which serve as structural analogs for this compound, with various enzyme active sites. These studies help rationalize the observed biological activities and guide the design of more potent inhibitors.

Cyclooxygenase (COX): Docking studies on C-3 substituted coumarin analogs, which share structural similarities with salicylamides, have been performed with the active site of the human cyclooxygenase enzyme (COX-2) to understand their anti-proliferative activities. abap.co.in Similarly, salicylic acid and its derivatives are known to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme in the cell cycle, with molecular docking revealing interactions with residues like Asp 145 and Lys 33. These findings suggest that this compound could also potentially bind within the active sites of COX enzymes, which are key targets for anti-inflammatory drugs.

Epidermal Growth Factor Receptor (EGFR): Benzamide derivatives have been investigated as potential tyrosine kinase inhibitors, with docking studies revealing binding models to Abl-wt kinase. mdpi.com Certain analogues showed potent inhibitory activity against EGFR, with inhibitions of 91% and 92% at a 10 nM concentration. mdpi.com This suggests that this compound, as a benzamide derivative, could be a scaffold for developing EGFR inhibitors.

K-Ras: Docking studies of COX inhibitors on wild-type Ras enzyme have shown that the presence of aromatic structures is critical for ligand-receptor interaction. dergipark.org.tr A hydrogen bond was observed between one ligand and the NH proton of Gly13 in the K-Ras protein (PDB ID: 4OBE). dergipark.org.tr This indicates that the aromatic ring of this compound could play a crucial role in binding to oncogenic proteins like K-Ras.

| Enzyme Target | Key Interacting Residues (from related compounds) | Potential Interaction Type | Reference |

|---|---|---|---|

| COX-2 | Not specified | Binding within the active site | abap.co.in |

| CDK2 (related to cancer) | Asp 145, Lys 33 | Hydrogen Bonding | |

| EGFR | Not specified | Inhibition of kinase activity | mdpi.com |

| K-Ras | Gly13 | Hydrogen Bonding | dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and the stability of ligand-protein complexes over time. nih.govresearchgate.net For flexible molecules like this compound, MD simulations are crucial for understanding their conformational landscape and how they adapt within a binding site.

MD simulations have been used to study salicylamide clustering in various organic solvents, revealing how solute-solute and solute-solvent interactions influence the formation of molecular clusters. acs.org Such simulations, which track the system's evolution over time, can reveal stable and transient conformational states. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions, typically of the protein backbone, from a reference structure over the course of the simulation. Lower RMSD values (e.g., around 2 Å) indicate greater stability of the protein-ligand complex. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual residues around their average positions. It helps pinpoint flexible regions of the protein that may be involved in ligand binding and conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or bury certain residues, which can be important for ligand binding. nih.gov

In a study on the 14-3-3σ protein, MD simulations lasting 80 ns were used to distinguish between open and closed states of the protein, highlighting how ligand binding can induce significant conformational changes. researchgate.net For this compound, MD simulations would be invaluable for assessing the stability of its binding to target enzymes and for analyzing the detailed conformational adjustments that occur upon complex formation.

| MD Simulation Metric | Information Provided | Indication of Stable Binding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Overall structural stability of the complex | Low and stable RMSD values (e.g., ~2 Å) |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues | Reduced fluctuations in binding site residues |

| Radius of Gyration (Rg) | Compactness of the protein structure | Consistent and stable Rg values |

| Solvent Accessible Surface Area (SASA) | Exposure of the protein surface to solvent | Stable SASA values with minimal fluctuations |

Quantum Chemical Calculations (e.g., Density Functional Theory for Stereochemical Outcomes)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy for studying the electronic structure, geometry, and reactivity of molecules like this compound. researchgate.net DFT has been successfully applied to investigate the properties of the closely related 3-aminosalicylic acid (3ASA). nih.gov

A study using DFT with the B3LYP/6-311G(d,p) functional level provided detailed insights into the structural and molecular properties of 3ASA in both its monomeric and dimeric forms. nih.gov Key findings from such quantum chemical calculations include:

Optimized Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. chalcogen.roresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Nonlinear Optical (NLO) Properties: DFT can be used to calculate NLO properties such as polarizability and hyperpolarizability. Calculations for 3ASA suggest it has a significant NLO character, making it a potential candidate for optoelectronic applications. nih.gov

For salicylamide-based peptidomimetics, which are structurally complex and flexible, DFT has been used for high-level optimization of conformations to calculate Boltzmann populations and optical rotations, aiding in the determination of stereochemical outcomes. mdpi.com These methods are directly applicable to this compound to understand its intrinsic properties and predict its behavior in different chemical environments.

| Calculated Property (DFT for 3ASA) | Finding/Significance | Reference |

|---|---|---|

| HOMO-LUMO Gap | Indicates good reactivity for both monomer and dimer | nih.gov |

| NBO Analysis | Charge transfer interactions and hydrogen bonding stabilize the molecule | nih.gov |

| Polarizability (Monomer) | 13.86 × 10-24 e.s.u. | nih.gov |

| First-order Hyperpolarizability (Monomer) | 4.21 × 10-30 e.s.u. | nih.gov |

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used in drug discovery to identify new potential drug candidates from large compound libraries. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com

The process typically involves the following steps:

Pharmacophore Model Generation: A set of known active molecules is aligned, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) are identified to create a 3D pharmacophore model. dovepress.com For instance, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring was developed for p38-α MAPK inhibitors. dovepress.com

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases for molecules that match the required features. tbzmed.ac.ir Compounds that fit the pharmacophore model (hits) are selected for further analysis. The quality of the fit is often assessed by a "fitness score". tbzmed.ac.ir

Docking and Scoring: The hits from virtual screening are then subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site. tbzmed.ac.iryoutube.com

ADME Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of the most promising candidates are predicted computationally to assess their drug-likeness. tbzmed.ac.ir

This approach can be applied to this compound derivatives to discover new compounds with enhanced activity against specific targets. By defining a pharmacophore based on the known interactions of salicylamides or related inhibitors, virtual screening can efficiently identify novel scaffolds that retain the key binding features, thus accelerating the drug discovery process. researchgate.net

Biosynthetic Pathways and Natural Product Discovery of Aminosalicylamide Scaffolds

Isolation and Structural Characterization from Microbial Sources (e.g., Streptomyces Species)

The discovery of natural products featuring the aminosalicylamide framework often begins with the screening of microbial extracts. Streptomyces species, renowned for their capacity to produce a vast array of secondary metabolites, are a particularly rich source. kisti.re.krnih.gov The general workflow involves the collection of environmental samples, such as soil, from which these bacteria are isolated using selective culture techniques. nih.govnih.govresearchgate.net

A notable example is the isolation of neoantimycins from the liquid fermentation of Streptomyces orinoci. nih.gov Bioassay-guided fractionation of the culture extract led to the identification of these compounds, which possess a unique N-formyl aminosalicylamide pharmacophore. nih.gov The structural elucidation of these complex molecules is a meticulous process relying on a combination of advanced analytical techniques.

The planar structures are typically assigned based on detailed spectroscopic analysis. nih.gov Key methods include:

Mass Spectrometry (MS): High-resolution mass spectrometry provides the elemental composition, allowing for the determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) is used to piece together the carbon-hydrogen framework and establish the connectivity of atoms within the molecule. For instance, diagnostic 2D NMR correlations were instrumental in defining the structures of the neoantimycins. nih.gov

Determining the absolute configuration of stereocenters often requires chemical derivatization or degradation followed by analysis. In the case of the neoantimycins, microscale acid hydrolysis was used to break the molecule into smaller, more easily identifiable fragments, such as specific amino acids and hydroxy acids. The stereochemistry of these fragments was then determined using methods like Marfey's and Mosher's ester analysis. nih.gov

Table 1: Isolated Aminosalicylamide-Containing Natural Products from Streptomyces This table is generated based on the data available in the provided text.

| Compound Family | Producing Organism | Key Structural Feature |

| Neoantimycins | Streptomyces orinoci | N-formyl amino-salicylamide |

| Antimycins | Streptomyces sp. | 3-Aminosalicylamide |

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of the this compound core is intricately linked to the production of larger natural products, such as the antimycin family of antibiotics. The 3-aminosalicylate moiety often serves as the "starter unit" for a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. nih.govresearchgate.net

Research has identified a dedicated set of genes, the antimycin (ant) biosynthetic gene cluster (BGC), responsible for producing the 3-aminosalicylate starter unit. nih.gov The biosynthesis does not originate from salicylic (B10762653) acid itself but rather from an earlier precursor in aromatic amino acid metabolism.

Key Biosynthetic Steps and Precursors:

Primary Precursor: The pathway begins with anthranilate (2-aminobenzoic acid), a key intermediate derived from the shikimate pathway. nih.gov

Activation: Anthranilate is loaded onto a carrier protein, AntG. nih.gov

Hydroxylation and Rearrangement: The key transformation is catalyzed by a multicomponent oxygenase complex encoded by the antHIJKL genes. This enzyme complex acts on the anthraniloyl-S-AntG intermediate, promoting hydroxylation at the C2 position. This step involves an unprecedented 1,2-shift of the thioester group. nih.gov

Formation of 3-Aminosalicylate: This enzymatic reaction yields 3-aminosalicylate, which is then presented to the NRPS machinery (specifically the AntC protein) to initiate the assembly of the final natural product. nih.gov

In some cases, the amino group of the salicylamide (B354443) is formylated. This is specified by the antO gene in the antimycin cluster, which leads to the formation of a 3-formamidosalicylate starter unit. researchgate.net

It is important to note that different isomers of aminohydroxybenzoic acids have distinct biosynthetic origins. For example, 3-amino-5-hydroxybenzoic acid (AHBA), the precursor for ansamycin (B12435341) and mitomycin antibiotics, is formed via the aminoshikimate pathway. nih.govacs.org In contrast, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is derived from the condensation of a four-carbon unit from the tricarboxylic acid (TCA) cycle (specifically oxalacetate) and a three-carbon unit from glycolysis. researchgate.netacs.org This highlights the diverse enzymatic strategies that have evolved to produce these valuable building blocks.

Table 2: Genes for 3-Aminosalicylate Biosynthesis in the Antimycin Gene Cluster This table is generated based on the data available in the provided text.

| Gene(s) | Encoded Protein/Function | Role in Pathway | Reference |

| antG | Acyl Carrier Protein | Binds anthranilate precursor | nih.gov |

| antHIJKL | Multicomponent Oxygenase | Catalyzes hydroxylation and rearrangement of anthraniloyl-S-AntG | nih.gov |

| antO | N-formyltransferase | Formylates the amino group to create 3-formamidosalicylate | researchgate.net |

| antC | NRPS | Accepts the 3-aminosalicylate starter unit for further assembly | nih.gov |

Chemoenzymatic Synthesis and Engineering of Biosynthetic Pathways

The elucidation of biosynthetic pathways opens the door for their manipulation to create novel compounds or improve the production of existing ones. Chemoenzymatic synthesis combines chemical methods with biological catalysis, leveraging the high selectivity of enzymes to perform challenging reactions. nih.gov

A primary strategy in metabolic engineering is the heterologous expression of entire biosynthetic gene clusters in more tractable host organisms. The antimycin BGC, which includes the genes for this compound synthesis, has been successfully expressed in hosts like Escherichia coli and Streptomyces coelicolor. researchgate.net Such efforts have enabled the reconstitution of the 3-formamidosalicylate pharmacophore in E. coli, demonstrating the portability and potential for engineered production of the scaffold. researchgate.net

Furthermore, modular pathway engineering offers a sophisticated approach to optimize production. This strategy involves decoupling the metabolic pathways for chemical production from those required for cell growth. For instance, in the biosynthesis of para-aminobenzoic acid (pABA), researchers have used co-substrate strategies (e.g., glucose and xylose) to dedicate one carbon source to biomass and energy while the other is funneled primarily into the production pathway. kcl.ac.ukasm.orgresearchgate.net This approach, which has successfully enhanced pABA titers, provides a valuable blueprint for increasing the production of other aminobenzoic acids, including this compound. kcl.ac.ukresearchgate.net

The core principles of chemoenzymatic synthesis often involve:

One-Pot, Multi-Enzyme Systems: Combining several enzymes in a single reaction vessel to carry out a cascade of transformations, mimicking the efficiency of natural biosynthetic pathways. nih.gov

Substrate Promiscuity: Utilizing enzymes that can accept a range of substrates beyond their native ones to generate novel chemical structures. nih.gov

By combining knowledge of the native biosynthetic machinery with modern synthetic biology tools, it is possible to engineer microbial cell factories for the enhanced and diversified production of aminosalicylamide-based compounds.

Q & A

Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to study this compound’s polypharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.